![molecular formula C15H16N2O B2611355 (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide CAS No. 1241702-51-1](/img/structure/B2611355.png)
(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide
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Overview
Description
“(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and amide groups suggests that the compound could exhibit resonance, a property that can affect its reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, the phenyl group can undergo electrophilic aromatic substitution, and the amide group can participate in condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amide and cyano groups could affect its solubility in different solvents .Scientific Research Applications
Catalytic Hydroamination/Cyclization
The synthesis of bis(carboxamide) proligands derived from (R,S)-2,2‘-diamino-6,6‘dimethylbiphenyl showcases the catalytic utility of group 4 metal complexes in hydroamination/cyclization of aminoalkenes. Such complexes demonstrate potential in enantioselective catalysis, highlighting their relevance in synthetic chemistry for the formation of complex molecules (Gott et al., 2007).
Rhodium-Catalyzed Hydrogenation
Investigations into the rhodium-catalyzed hydrogenation of enamides reveal the influence of ligands and substrates on catalytic efficiency and enantioselectivity. This study contributes to a deeper understanding of reaction mechanisms and the development of more selective catalytic processes (Donoghue et al., 2007).
Crystal Structure Analysis
The preparation and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide insights into molecular conformations and hydrogen bonding. Such studies are crucial for the design of molecules with specific properties, including pharmaceutical agents and materials (Johnson et al., 2006).
Biological Activity of Enaminones
The reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with different nucleophiles led to compounds with significant anti-inflammatory and antimicrobial activities. This research underscores the potential of enaminones as scaffolds for developing new therapeutic agents (Ahmed, 2017).
Disperse Dyes Based on Enaminones
The synthesis of disperse dyes based on enaminones from methyl ketones and dimethyl formamide dimethyl acetal highlights the application of these compounds in the development of new dyes with specific color properties and stability. Such research is valuable for textile and materials science (Elapasery et al., 2020).
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets, leading to changes in the target’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
(Z)-2-cyano-3-(3,4-dimethylphenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-7-17-15(18)14(10-16)9-13-6-5-11(2)12(3)8-13/h4-6,8-9H,1,7H2,2-3H3,(H,17,18)/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLIOIRYXJJVSX-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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